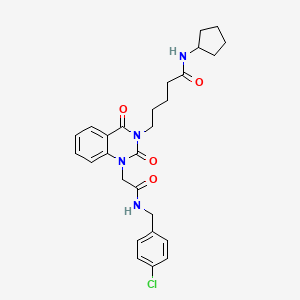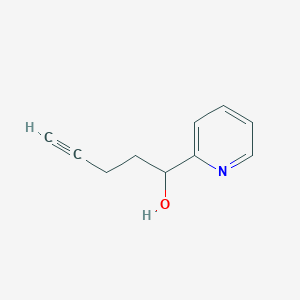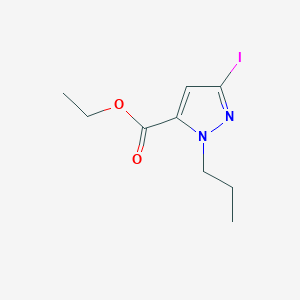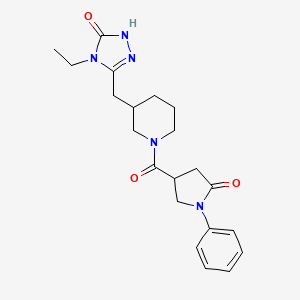
7-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Luminescent Properties and Photo-induced Electron Transfer
Compounds with piperazine substituents, like naphthalimides, demonstrate interesting luminescent properties and photo-induced electron transfer (PET) capabilities. These properties make them suitable for use as pH probes due to their characteristic fluorescence response to different pH levels. The fluorescence of these compounds can be modulated by the PET process, which can be influenced by the protonation or quaternization of the alkylated amine donor, making them useful in designing fluorescence-based sensors and imaging agents (Gan, Chen, Chang, & Tian, 2003).
Visualization of 5-HT1A Receptors
Long-chain 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety have been synthesized to visualize 5-HT1A receptors overexpressed in cells. These compounds combine high receptor affinity with good fluorescence properties, making them potential tools for studying receptor localization and density in biological systems through fluorescence microscopy (Lacivita, Leopoldo, Masotti, Inglese, Berardi, Perrone, Ganguly, Jafurulla, & Chattopadhyay, 2009).
Mimicking Natural Products for Antitumor Activity
Designing and synthesizing pentacyclic scaffolds that mimic natural antiproliferative agents like saframycin A can lead to compounds with significant antitumor activity. Such mimics are typically pursued for their potential therapeutic applications in treating solid tumors due to their complex molecular architecture and promising biological activity (Ong, Chang, Wu, & Cheng, 2003).
Corrosion Inhibition
Compounds with piperazine and hydroxyquinoline moieties have been investigated as corrosion inhibiting additives for steel in acidic environments. These compounds enhance the anti-corrosion properties of steel by forming a protective layer on the surface, suggesting their application in materials science and engineering to prevent corrosion-related damage (El faydy, Benhiba, Berisha, Kerroum, Jama, Lakhrissi, Guenbour, Warad, & Zarrouk, 2020).
Orientations Futures
The future directions for research on this compound could include further studies to determine its exact molecular structure, synthesis methods, reactivity, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential applications, such as its anti-tubercular activity, could be explored further .
Propriétés
IUPAC Name |
7-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]-3-pentyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3/c1-4-5-6-12-30-25(32)22-11-10-20(16-23(22)27-26(30)33)24(31)28-13-14-29(19(3)17-28)21-9-7-8-18(2)15-21/h7-11,15-16,19H,4-6,12-14,17H2,1-3H3,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFBTBFMSUYAFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(C(C3)C)C4=CC=CC(=C4)C)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2833711.png)


![2-Chloro-N-[[(3S,4R)-4-hydroxy-8-oxaspiro[4.5]decan-3-yl]methyl]propanamide](/img/structure/B2833715.png)
![3-((4-bromophenyl)sulfonyl)-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2833717.png)


![N-(2-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2833722.png)




![5-[1-(6-chloropyridine-3-carbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2833730.png)
![2-(3-Methoxyphenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2833732.png)